4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

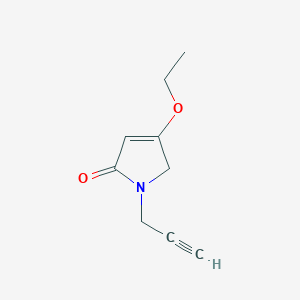

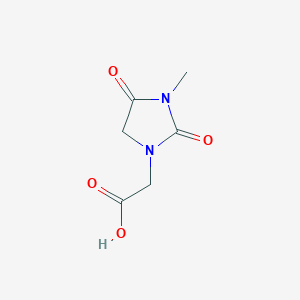

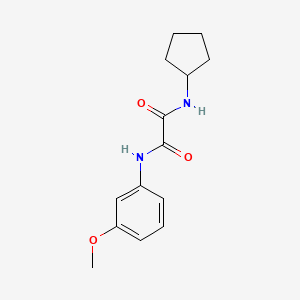

4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid is an organic compound . It belongs to the class of compounds known as glutamic acid and derivatives . These are compounds containing glutamic acid or a derivative thereof resulting from the reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Molecular Structure Analysis

The molecular formula of 4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid is C13H18N2O5S . The InChI code is 1S/C13H18N2O5S/c1-8-3-5-11(9(2)7-8)21(19,20)15-10(13(17)18)4-6-12(14)16/h3,5,7,10,15H,4,6H2,1-2H3,(H2,14,16)(H,17,18) .Physical And Chemical Properties Analysis

The molecular weight of 4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid is 314.36 g/mol . The compound is a powder . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the resources.Applications De Recherche Scientifique

Synthesis and Intermediates

- Synthesis of Thymidylate Synthesis Inhibitors: 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate in the synthesis of new thymidylate syntheses inhibitors, was synthesized from 3-(3-nitro benzoyl) propionate ether, demonstrating a method with low cost and suitability for industrial scale production (Yuan Guo-qing, 2013).

Chemical Synthesis and Structural Analysis

Synthesis of Analogues

In the synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues, 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid was used as an intermediate. This involved a high-yielding five-step synthesis starting from 2,4-dimethylaniline (R. K. Vaid et al., 2014).

Structural Analysis of Derivatives

The structures of 2-[(2,3-dimethylphenyl)carbamoyl]benzenesulfonamide and its analogues were stabilized by extensive intra- and intermolecular hydrogen bonds. These structures are closely related to the fenamate class of nonsteroidal anti-inflammatory drugs (W. Siddiqui et al., 2008).

Novel Surfactant Synthesis

- Synthesis of Anionic Surfactants: 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), an animal feed additive, was used as a starting material for synthesizing anionic surfactants. These surfactants exhibited critical micelle concentrations and lowered surface tension significantly (Guangzhe Yu et al., 2015).

Biomedical Research

- Topoisomerase Inhibition: A compound named 4-[2-allylsulfanyl-1-(carboxymethyl-carbamoyl)-ethylcarbamoyl]-2-amino-butyric acid, bearing an allyl group, was synthesized and characterized. It demonstrated significant antibacterial activity and strong inhibition for topoisomerase II, suggesting potential use in biomedical applications (P. Pratheebaa et al., 2015).

Safety and Hazards

The safety information available indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .

Propriétés

IUPAC Name |

5-amino-2-[(2,4-dimethylphenyl)sulfonylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-8-3-5-11(9(2)7-8)21(19,20)15-10(13(17)18)4-6-12(14)16/h3,5,7,10,15H,4,6H2,1-2H3,(H2,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCFYLHXXLSTTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid](/img/structure/B2403130.png)

![ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2403134.png)

![N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2403136.png)

![Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate](/img/structure/B2403137.png)

![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)